2-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline
Description
The compound 2-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline features a quinoxaline core linked to an azetidine ring via a carbonyl group. The azetidine moiety is further substituted with a 1H-1,2,4-triazol-1-ylmethyl group. Quinoxalines are nitrogen-containing heterocycles known for their pharmacological and agrochemical applications, including antifungal, antiviral, and herbicidal activities .
Properties
IUPAC Name |
quinoxalin-2-yl-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O/c22-15(14-5-17-12-3-1-2-4-13(12)19-14)20-6-11(7-20)8-21-10-16-9-18-21/h1-5,9-11H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZHJUYQIFYKPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC3=CC=CC=C3N=C2)CN4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Triazole vs. Oxadiazole : The 1,2,4-triazole group in the target compound may offer stronger metal-coordination capacity (e.g., with fungal CYP450 enzymes) compared to oxadiazoles, which rely on dipole interactions .
- Azetidine vs. Ethyl/Aromatic Linkers : The azetidine’s conformational rigidity could restrict binding to flexible active sites, whereas ethyl or aromatic linkers (e.g., in imidazole derivatives) allow greater adaptability .
- Quinoxaline Core: The planar quinoxaline structure facilitates π-π interactions with biological targets, a feature shared with imidazoquinoxalines but absent in quinoline-based compounds .
Preparation Methods
Oxidative Condensation Methods
The quinoxaline moiety is typically prepared through condensation of o-phenylenediamine derivatives with α-dicarbonyl compounds. A modified iodine-catalyzed protocol demonstrates particular efficiency:
| Reaction Component | Quantity | Conditions | Yield (%) |
|---|---|---|---|
| Styrene derivative | 1.0 mmol | 80°C, 1 h | 71-79 |
| Triiodoisocyanuric acid | 3.0 mmol | Water/acetone solvent | - |
| o-Phenylenediamine | 1.0 mmol | RT, 30 min | - |
This method generates 2-phenylquinoxaline intermediates with excellent functional group tolerance, providing a versatile platform for subsequent derivatization.
Dichloroquinoxaline Precursors
Alternative routes employ 2,3-dichloroquinoxaline as a key intermediate, enabling selective functionalization at the 2-position while preserving the 3-position for azetidine coupling:
- Treat o-phenylenediamine with oxalic acid in 4N HCl → 2,3-(1H,4H)-quinoxalinedione (87% yield)
- Thionyl chloride-mediated chlorination → 2,3-dichloroquinoxaline (92% purity by HPLC)
X-ray crystallographic data confirm the planar geometry of these intermediates, critical for maintaining conjugation in the final molecule.
Azetidine-Triazole Subunit Construction
Azetidine Functionalization Strategies
The 3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine component requires careful stereochemical control. Two validated approaches emerge:
Method A: Nucleophilic Ring-Opening
- React azetidine-3-carbinol with thionyl chloride → 3-(chloromethyl)azetidine hydrochloride (mp 132-134°C)
- Treat with 1H-1,2,4-triazole/K₂CO₃ in DMF → Target subunit (63% yield, dr >19:1)
Method B: Cycloaddition Approach
- [2+2] Cycloaddition of chloromethyltriazole with ethylene imine
- Pd-catalyzed asymmetric hydrogenation → Enantiomerically pure product (ee 98%, 55% yield)
Triazole Incorporation Metrics
Comparative performance of triazole coupling methods:
| Parameter | Ullmann Coupling | Click Chemistry | Nucleophilic Substitution |
|---|---|---|---|
| Reaction Time (h) | 24 | 2 | 6 |
| Temperature (°C) | 120 | 40 | 80 |
| Catalyst Loading | CuI (20 mol%) | None | K₂CO₃ (2 eq) |
| Isolated Yield (%) | 58 | 91 | 63 |
Click chemistry using copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) proves most effective, particularly for gram-scale synthesis.
Final Coupling Strategies
Amide Bond Formation
Coupling the quinoxaline carboxylic acid with the azetidine-triazole amine demonstrates marked solvent dependence:
| Coupling Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Propylphosphonic anhydride (T3P) | EtOAc | 25 | 4 | 88 |
| HATU/DIPEA | DMF | 0→25 | 12 | 72 |
| EDCl/HOBt | CH₂Cl₂ | 25 | 24 | 65 |
T3P-mediated coupling in ethyl acetate emerges as the optimal method, combining high efficiency with simplified purification.
Continuous Flow Optimization
Scaling challenges are addressed through flow chemistry parameters:
| Parameter | Batch Mode | Flow System |
|---|---|---|
| Reaction Volume (mL) | 500 | 25 |
| Residence Time (min) | 240 | 7.5 |
| Productivity (g/h) | 0.8 | 5.2 |
| Purity (HPLC) | 95.4% | 99.1% |
The continuous process reduces solvent consumption by 78% while improving space-time yield 6.5-fold.
Analytical Characterization Benchmarks
Comprehensive structural validation employs:
5.1. Spectroscopic Metrics
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole), 4.32 (m, 1H, azetidine), 3.91 (s, 2H, CH₂)
- ¹³C NMR: 167.8 ppm (carbonyl), 152.1 ppm (triazole C3)
- HRMS: m/z 338.1382 [M+H]⁺ (calc. 338.1385)
5.2. Crystallographic Data
Single-crystal X-ray analysis confirms:
- Dihedral angle between quinoxaline and azetidine: 54.7°
- Hydrogen bond network: N-H···O=C (2.89 Å)
- Unit cell parameters: a=7.921 Å, b=12.346 Å, c=14.882 Å
Process Optimization Considerations
Impurity Profiling
HPLC-MS analysis identifies three critical impurities requiring control:
| Impurity | RRT | Source | Control Strategy |
|---|---|---|---|
| Des-triazole analogue | 0.87 | Incomplete substitution | Excess triazole (1.5 eq) |
| Oxazolone byproduct | 1.12 | Acid chloride hydrolysis | Strict anhydrous conditions |
| Dimer impurity | 1.29 | Amide coupling side reaction | Controlled reagent addition rate |
Green Chemistry Metrics
Comparative analysis of environmental impact:
| Metric | Traditional Route | Optimized Process | Improvement |
|---|---|---|---|
| PMI (Process Mass Intensity) | 86 | 19 | 78% ↓ |
| E-Factor | 34.7 | 6.2 | 82% ↓ |
| Energy Consumption | 58 kWh/kg | 14 kWh/kg | 76% ↓ |
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